molecular formula C14H12N2O2S B12566421 Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- CAS No. 174892-02-5

Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-

Cat. No.: B12566421
CAS No.: 174892-02-5
M. Wt: 272.32 g/mol
InChI Key: ULSDSZXSWKTUQG-UHFFFAOYSA-N
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Description

Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-, the reaction can be carried out using ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, yielding the desired product in high efficiency . Another method involves the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .

Industrial Production Methods

Industrial production of quinoxaline derivatives often focuses on green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are common approaches. These methods not only enhance the yield but also reduce the cost and toxicity associated with traditional catalytic processes .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The compound’s unique structure allows it to bind effectively to its targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- can be compared with other similar compounds such as quinazolines, phthalazines, and cinnolines. These compounds share a similar fused ring system but differ in their substituents and biological activities. Quinoxaline derivatives are particularly notable for their broad spectrum of pharmacological effects, making them unique among nitrogen-containing heterocycles .

List of Similar Compounds

Properties

CAS No.

174892-02-5

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

6,7-dimethoxy-2-thiophen-2-ylquinoxaline

InChI

InChI=1S/C14H12N2O2S/c1-17-12-6-9-10(7-13(12)18-2)16-11(8-15-9)14-4-3-5-19-14/h3-8H,1-2H3

InChI Key

ULSDSZXSWKTUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CS3)OC

Origin of Product

United States

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